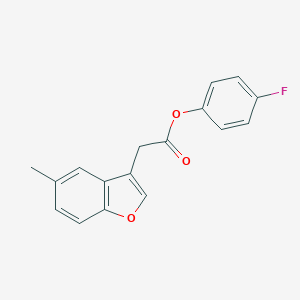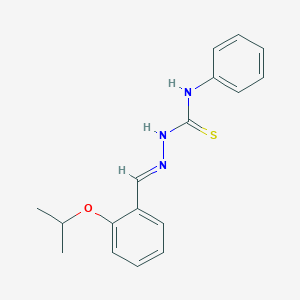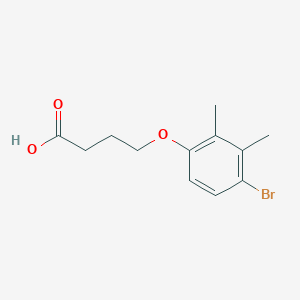![molecular formula C22H27N3O B241408 2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)
2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide (also known as GNE-7915) is a novel small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment.
Mécanisme D'action
GNE-7915 is a selective inhibitor of the N-acetylglucosamine-6-sulfatase (GNS) enzyme, which is involved in the biosynthesis of heparan sulfate proteoglycans (HSPGs). HSPGs play a crucial role in cell signaling, adhesion, and migration, and their dysregulation has been implicated in cancer development and progression. By inhibiting GNS, GNE-7915 reduces the biosynthesis of HSPGs, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
GNE-7915 has been shown to have a high degree of selectivity for GNS, with minimal off-target effects. In addition to its anti-cancer effects, GNE-7915 has also been shown to have anti-inflammatory and anti-fibrotic effects in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of GNE-7915 is its high degree of selectivity for GNS, which reduces the risk of off-target effects. However, GNE-7915 has limited solubility in water, which can make it difficult to administer in vivo. In addition, the optimal dosing and administration schedule of GNE-7915 for cancer treatment have not yet been established.
Orientations Futures
For GNE-7915 research include the optimization of dosing and administration schedules for cancer treatment, the investigation of its potential use in combination with other cancer therapies, and the development of more potent and selective GNS inhibitors. In addition, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of GNE-7915, which could have potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of GNE-7915 involves several steps, including the reaction of 1-(1-phenylethyl)-1H-benzimidazole-2-carboxylic acid with 3-bromopropylamine, followed by the reaction of the resulting intermediate with 2-amino-2-methylpropanamide. The final product is obtained after purification via column chromatography.
Applications De Recherche Scientifique
GNE-7915 has been extensively studied for its potential use in cancer treatment. Several studies have shown that GNE-7915 inhibits the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. GNE-7915 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propriétés
Formule moléculaire |
C22H27N3O |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
2-methyl-N-[3-[1-(1-phenylethyl)benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C22H27N3O/c1-16(2)22(26)23-15-9-14-21-24-19-12-7-8-13-20(19)25(21)17(3)18-10-5-4-6-11-18/h4-8,10-13,16-17H,9,14-15H2,1-3H3,(H,23,26) |
Clé InChI |
SDZSWHQQNYNSQY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241326.png)
![Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate](/img/structure/B241327.png)
![3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B241328.png)
![3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid](/img/structure/B241330.png)
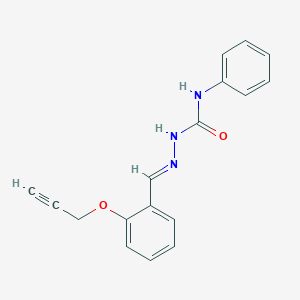
![6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B241348.png)
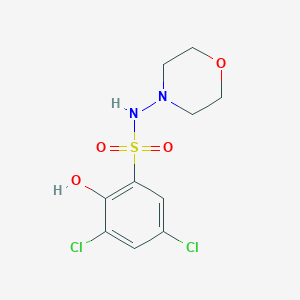
![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
